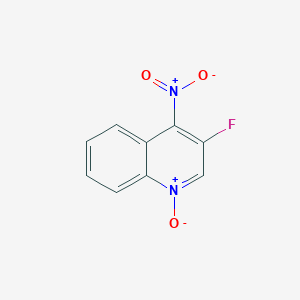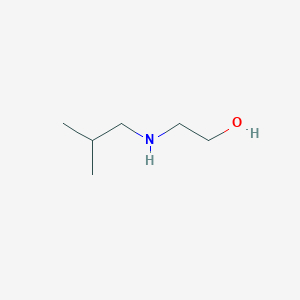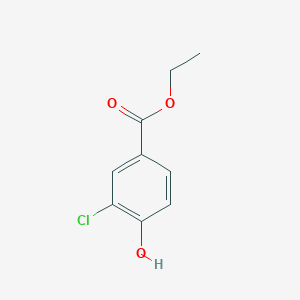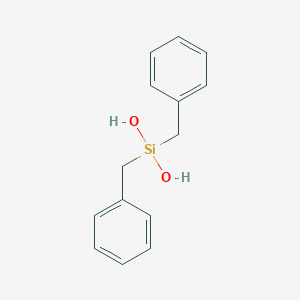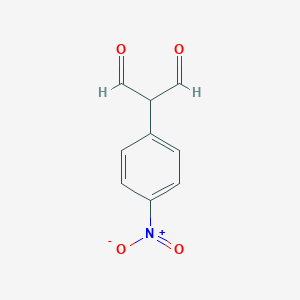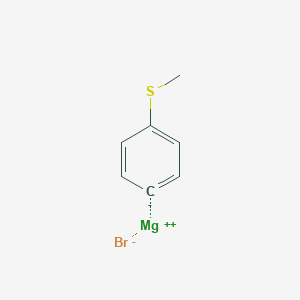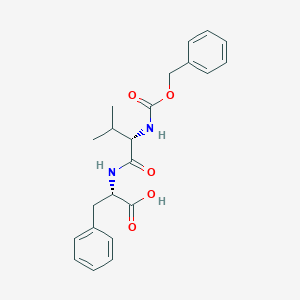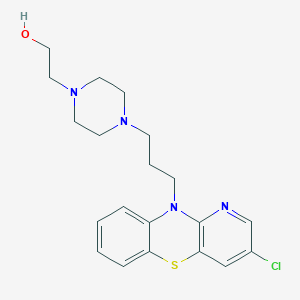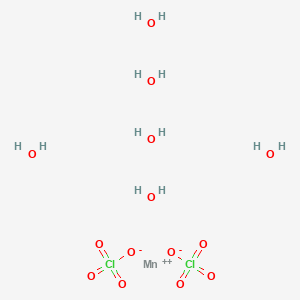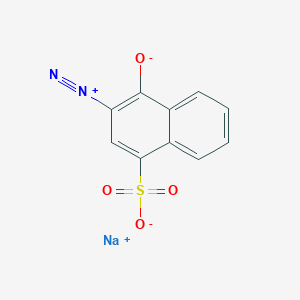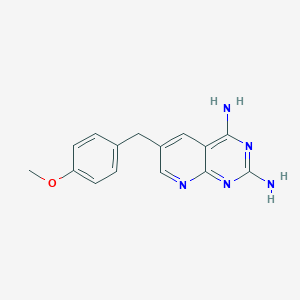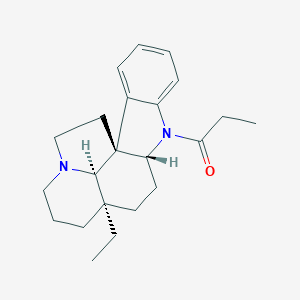
17-Demethoxypalosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Demethoxypalosine (17-DMP) is a naturally-occurring alkaloid derived from the plant Palosine. It is found in the bark of the Palosine tree, which is native to the tropical regions of Southeast Asia. The alkaloid has been studied extensively due to its potential medicinal properties and its use in traditional medicine. 17-DMP has been studied for its ability to modulate the activity of various neurotransmitters, as well as its ability to inhibit the growth of certain bacteria and fungi. In addition, 17-DMP has been investigated for its potential to act as an anti-inflammatory agent, an analgesic, and an anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of 17-Demethoxypalosine is not yet fully understood. However, it is believed to act as an agonist of the serotonin 5-HT1A receptor, as well as an antagonist of the dopamine D2 receptor. In addition, 17-Demethoxypalosine has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
17-Demethoxypalosine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. In addition, 17-Demethoxypalosine has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Furthermore, studies have shown that 17-Demethoxypalosine has the potential to act as an analgesic, a neuroprotectant, and an anti-depressant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 17-Demethoxypalosine in laboratory experiments has several advantages. It is a relatively inexpensive chemical to obtain and is relatively easy to synthesize in the laboratory. Furthermore, 17-Demethoxypalosine has been extensively studied, making it easy to access information about its properties and potential applications. However, there are some limitations to using 17-Demethoxypalosine in laboratory experiments. For example, it is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, 17-Demethoxypalosine is a relatively potent compound and should be handled with caution.
Direcciones Futuras
The potential applications of 17-Demethoxypalosine are far-reaching and there are numerous future directions that can be explored. For example, further research could be conducted to investigate the effects of 17-Demethoxypalosine on various neurotransmitters and receptors. In addition, further studies could be conducted to investigate the potential of 17-Demethoxypalosine as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. Finally, further research could be conducted to investigate the potential of 17-Demethoxypalosine as a neuroprotectant and an anti-depressant.
Métodos De Síntesis
17-Demethoxypalosine can be synthesized in the laboratory using a variety of methods. The most common method is a two-step reaction that involves the oxidation of palosine with aqueous potassium permanganate followed by the reduction of the resulting 17-demethoxypalosine with sodium borohydride. Other methods, such as the use of a palladium-catalyzed reaction, have also been used to synthesize 17-demethoxypalosine.
Aplicaciones Científicas De Investigación
17-Demethoxypalosine has been the subject of numerous studies in the scientific community. Studies have been conducted to investigate the effects of 17-Demethoxypalosine on various neurotransmitters and receptors, its potential as an anti-inflammatory agent, its ability to inhibit the growth of certain bacteria and fungi, and its potential as an anti-cancer agent. In addition, 17-Demethoxypalosine has been studied for its potential to act as a neuroprotectant, an analgesic, and an anti-depressant.
Propiedades
IUPAC Name |
1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-3-19(25)24-17-9-6-5-8-16(17)22-13-15-23-14-7-11-21(4-2,20(22)23)12-10-18(22)24/h5-6,8-9,18,20H,3-4,7,10-15H2,1-2H3/t18-,20-,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJUOTFDVKNXIK-ZHHKINOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=CC=CC=C51)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H]2CC[C@]3(CCCN4[C@H]3[C@]2(CC4)C5=CC=CC=C51)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Demethoxypalosine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


